molecular formula C16H16N4O2 B5360279 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid

2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid

Número de catálogo B5360279
Peso molecular: 296.32 g/mol
Clave InChI: HADSHKFZUFWJHP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid, also known as MBI-3253, is a small molecule drug that has been developed for the treatment of type 2 diabetes. It belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists, which are known to improve insulin sensitivity and glucose metabolism in the body.

Mecanismo De Acción

2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid acts as a selective PPARγ agonist, which is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism. By activating PPARγ, this compound increases insulin sensitivity and glucose uptake in peripheral tissues, such as skeletal muscle and adipose tissue. It also reduces hepatic glucose production and improves lipid metabolism by increasing the expression of genes involved in fatty acid oxidation and triglyceride clearance.
Biochemical and Physiological Effects:
In addition to its effects on glucose and lipid metabolism, this compound has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of diabetes, which are known to contribute to the development of diabetes and its complications. It also improves endothelial function, which is important for maintaining cardiovascular health.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid is its selectivity for PPARγ, which reduces the risk of off-target effects and toxicity. It also has good oral bioavailability and pharmacokinetic properties, which make it suitable for use in clinical trials. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several future directions for the development of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid. One area of research is the optimization of the pharmacokinetic properties of the drug, such as increasing its half-life and reducing the frequency of dosing. Another area of research is the evaluation of the safety and efficacy of this compound in clinical trials, including its potential use in combination with other antidiabetic drugs. Additionally, further studies are needed to explore the potential of this compound for the treatment of other metabolic disorders, such as obesity and dyslipidemia.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been developed for the treatment of type 2 diabetes. It acts as a selective PPARγ agonist and has been found to improve insulin sensitivity and glucose metabolism, reduce inflammation and oxidative stress, and improve endothelial function. While there are some limitations to its use, such as its short half-life, there are several future directions for the development of this compound that warrant further research.

Métodos De Síntesis

The synthesis of 2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid involves a multi-step process that includes the preparation of 2,4,5-triaminoimidazole, followed by the condensation with 3-phenylpropanoic acid. The final product is obtained after purification and characterization using various spectroscopic techniques, such as NMR and mass spectrometry.

Aplicaciones Científicas De Investigación

2-(5'-methyl-1H,3'H-2,4'-biimidazol-1-yl)-3-phenylpropanoic acid has been extensively studied for its potential use in the treatment of type 2 diabetes. In preclinical studies, it has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. It has also been found to reduce inflammation and oxidative stress, which are known to contribute to the development of diabetes and its complications.

Propiedades

IUPAC Name

2-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-14(19-10-18-11)15-17-7-8-20(15)13(16(21)22)9-12-5-3-2-4-6-12/h2-8,10,13H,9H2,1H3,(H,18,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADSHKFZUFWJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC=CN2C(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.